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molecular formula C14H13N5 B8296124 2-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}-1H-1,3-benzodiazole

2-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}-1H-1,3-benzodiazole

Cat. No. B8296124
M. Wt: 251.29 g/mol
InChI Key: WDIILZOTCNLNBN-UHFFFAOYSA-N
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Patent
US07112680B2

Procedure details

A mixture of 2-acetyl pyridine (1.00 g, 8.25 mmol) and 2-hydrazinobenzimidazole (1.22 g, 8.25 mmol) in 20 ml of methanol is stirred for 3 days at room temperature after addition of 6 drops of glacial acetic acid. The reaction is monitored by means of thin layer chromatography (Polygram Sil G/UV254 prefabricated foils; eluting agent: CH2Cl2:MeOH (12:1)). Subsequently, the reaction mixture is diluted with distilled water until a precipitate forms and stored in the refrigerator at approximately 5° C. for 24 hours. The precipitate is filtered, washed several times with 50% methanol, and dried. The product is recrystallized from a mixture of ethyl acetate and diisopropyl ether. Yield: 1.45 g (70% of theory).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[NH:10]([C:12]1[NH:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1)[NH2:11]>CO.C(O)(=O)C>[NH:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=[C:12]1[NH:10][N:11]=[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
1.22 g
Type
reactant
Smiles
N(N)C=1NC2=C(N1)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction is monitored by means of thin layer chromatography (Polygram Sil G/UV254 prefabricated foils; eluting agent: CH2Cl2:MeOH (12:1))
ADDITION
Type
ADDITION
Details
Subsequently, the reaction mixture is diluted with distilled water until a precipitate forms
WAIT
Type
WAIT
Details
stored in the refrigerator at approximately 5° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed several times with 50% methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from a mixture of ethyl acetate and diisopropyl ether

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)NN=C(C)C2=NC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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